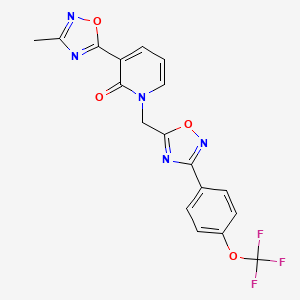
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H12F3N5O4 and its molecular weight is 419.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex molecule featuring a 1,2,4-oxadiazole core that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N7O3 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1235300-29-4 |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Enzymes : Compounds with the 1,2,4-oxadiazole structure have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are crucial for cancer cell growth and survival .
- Molecular Docking Studies : Molecular docking studies have demonstrated that these compounds can effectively bind to the active sites of various cancer-related enzymes, indicating their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented. These compounds have shown activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
- Antifungal Properties : Some derivatives also exhibit antifungal activity against common fungal strains, making them candidates for further development in treating infections .
Case Studies
Several studies highlight the effectiveness of oxadiazole derivatives in various biological assays:
- Antitumor Efficacy : A study explored a series of oxadiazole derivatives and found that certain compounds significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells .
- Antibacterial Screening : In a comparative study, new oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Eigenschaften
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O4/c1-10-22-16(30-24-10)13-3-2-8-26(17(13)27)9-14-23-15(25-29-14)11-4-6-12(7-5-11)28-18(19,20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJDLWXWJDLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














